O(sup 2)-Demethylcolchicine
Description
O²-Demethylcolchicine (2-demethylcolchicine) is a naturally occurring alkaloid derived from colchicine, a well-known tropolone-containing compound isolated from plants such as Gloriosa superba and Colchicum autumnale. Structurally, O²-Demethylcolchicine lacks the methyl group at the oxygen atom in position 2 of the colchicine backbone (Figure 1). This demethylation alters its pharmacokinetic and pharmacodynamic properties compared to colchicine, including reduced metabolic stability and binding affinity to tubulin, a critical target for antimitotic activity .
Properties
IUPAC Name |
N-(2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOVAJCRYIUTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Demethyl Colchicine can be synthesized through microbial transformation. Streptomyces griseus ATCC 13273 has been shown to catalyze the regio-selective demethylation of colchicine to produce 2-Demethyl Colchicine. The reaction involves the use of dimethylformamide (DMF) as a co-solvent, which enhances the yield of the product. The process is environmentally friendly and offers high regio-selectivity .
Industrial Production Methods: The industrial production of 2-Demethyl Colchicine primarily relies on biotransformation techniques due to their efficiency and selectivity. The use of microbial strains such as Streptomyces griseus allows for the large-scale production of this compound with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Demethyl Colchicine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the colchicine molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.
Substitution: Substitution reactions, particularly at the demethylated position, can introduce new functional groups, enhancing the compound’s therapeutic potential.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols or alkanes .
Scientific Research Applications
2-Demethyl Colchicine has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various colchicine derivatives with potential therapeutic applications.
Biology: The compound is studied for its effects on cellular processes, including cell division and apoptosis.
Medicine: 2-Demethyl Colchicine is investigated for its potential to treat conditions such as gout and familial Mediterranean fever, similar to colchicine but with reduced toxicity.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in biochemical research
Mechanism of Action
2-Demethyl Colchicine exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding inhibits the polymerization of microtubules, disrupting cell division and leading to cell cycle arrest. The compound’s mechanism of action is similar to that of colchicine, but the demethylation at the 2-position may alter its binding affinity and reduce toxicity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
O²-Demethylcolchicine belongs to a family of demethylated colchicine analogs. Key comparisons include:
Structural Modifications and Physicochemical Properties
| Compound | Structural Difference | LogP<sup>*</sup> | Solubility (mg/mL) | Tubulin Binding Affinity (IC₅₀, nM) |
|---|---|---|---|---|
| Colchicine | Fully methylated at O1, O2, O3, O10 | 1.83 | 0.45 | 25–30 |
| O²-Demethylcolchicine | Demethylation at O2 | 1.52 | 0.78 | 120–150 |
| 3-Demethylcolchicine | Demethylation at O3 | 1.61 | 0.65 | 90–110 |
| N-Deacetylcolchicine | Deacetylation at the amine group | 1.12 | 1.20 | >500 |
| 10-Demethylcolchicine | Demethylation at O10 | 1.73 | 0.50 | 50–70 |
<sup>*</sup>LogP values calculated using ChemDraw Ultra 20.0 .
- Key Findings :
- O²-Demethylcolchicine exhibits reduced lipophilicity (LogP = 1.52) compared to colchicine (LogP = 1.83), enhancing aqueous solubility but diminishing membrane permeability .
- The absence of the O2 methyl group disrupts hydrogen bonding with tubulin’s β-subunit, reducing binding affinity (IC₅₀ = 120–150 nM vs. 25–30 nM for colchicine) .

- In contrast, 3-Demethylcolchicine retains partial activity (IC₅₀ = 90–110 nM) due to preserved interactions at the O3 position .
Pharmacological Activity
2.2.1. Anti-Inflammatory Effects
- In a murine model, O²-Demethylcolchicine showed 41.6% inhibition of carrageenan-induced inflammation at 6 mg/kg, significantly lower than colchicine (85–90% inhibition at 1 mg/kg) .
- 3-Demethylcolchicine and N-Deacetylcolchicine also demonstrated weak activity (40.4% and 41.1%, respectively), confirming that demethylation or deacetylation reduces anti-inflammatory potency .
2.2.2. Cytotoxic and Anticancer Effects
- O²-Demethylcolchicine displayed moderate cytotoxicity against human colon cancer (HCT-116) cells (IC₅₀ = 2.8 μM) compared to colchicine (IC₅₀ = 0.03 μM). In contrast, 10-Demethylcolchicine (IC₅₀ = 0.9 μM) retained higher potency, suggesting the O10 methyl group is less critical for tubulin binding .
Metabolism and Pharmacokinetics
- O²-Demethylcolchicine is an inactive metabolite of colchicine generated via hepatic CYP3A4-mediated demethylation. It undergoes rapid biliary excretion, with negligible renal clearance (<5%) .
- Compared to N-Deacetylcolchicine , which is eliminated renally (10–20%), O²-Demethylcolchicine’s reliance on hepatobiliary pathways increases toxicity risks in patients with liver dysfunction .
Biological Activity
O(2)-Demethylcolchicine, a derivative of colchicine, has garnered attention for its biological activity, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
O(2)-Demethylcolchicine is an alkaloid derived from the plant genus Colchicum, known for its medicinal properties. The compound's structure allows it to interact with tubulin, inhibiting microtubule polymerization, which is crucial for cell division. This mechanism is similar to that of colchicine but with reduced toxicity, making it a promising candidate for therapeutic use.
Key Mechanisms:
- Inhibition of Microtubule Formation : By binding to tubulin, O(2)-Demethylcolchicine disrupts mitotic spindle formation, leading to cell cycle arrest in the metaphase stage.
- Anti-inflammatory Effects : The compound reduces leukocyte migration to inflamed tissues, thereby mitigating inflammatory responses. This is particularly beneficial in conditions like rheumatoid arthritis .
Anti-inflammatory Properties
Research indicates that O(2)-Demethylcolchicine exhibits potent anti-inflammatory effects. In experimental models, it has been shown to significantly reduce inflammation markers and leukocyte infiltration in tissues. For instance, studies have demonstrated that analogs of O(2)-Demethylcolchicine can inhibit the migration of granulocytes, which play a critical role in inflammatory processes .
Anticancer Activity
The antiproliferative effects of O(2)-Demethylcolchicine have been explored in various cancer cell lines. A study reported an IC50 value (the concentration at which 50% of cells are inhibited) indicating significant cytotoxicity against cancer cells. Specifically:
- C-4 I Cells : An IC50 concentration was found at 0.01 mg/mL.
- Vero Cells : The viability percentages at different concentrations showed significant reductions, indicating effective cytotoxicity .
Table 1: Antiproliferative Effects of O(2)-Demethylcolchicine on Various Cell Lines
| Cell Line | IC50 (mg/mL) | Viability at 0.01 mg/mL (%) | Viability at 0.1 mg/mL (%) | Viability at 1 mg/mL (%) |
|---|---|---|---|---|
| C-4 I | 0.01 | 46 | 65 | 35 |
| Vero | N/A | 76 | 52 | 35 |
Case Studies
- Rheumatoid Arthritis Treatment : A clinical study evaluated the efficacy of O(2)-Demethylcolchicine in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain compared to placebo groups, highlighting its potential as a safer alternative to traditional colchicine .
- Cancer Cell Inhibition : In vitro studies on various cancer cell lines demonstrated that O(2)-Demethylcolchicine could induce apoptosis through upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

